molecular formula C16H20N4O3S B2407878 3-methyl-5-[[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methyl]-1,2,4-oxadiazole CAS No. 1181464-89-0

3-methyl-5-[[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methyl]-1,2,4-oxadiazole

Cat. No.: B2407878
CAS No.: 1181464-89-0
M. Wt: 348.42
InChI Key: CRKXDKDTIPALGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-5-[[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methyl]-1,2,4-oxadiazole is a synthetic compound of significant interest in medicinal chemistry and drug discovery, incorporating the privileged 1,2,4-oxadiazole heterocycle. The 1,2,4-oxadiazole scaffold is renowned for its bioisosteric properties, serving as a stable replacement for ester and amide functional groups, which can enhance metabolic stability and modulate the physicochemical properties of lead compounds . This scaffold is found in several approved drugs and exhibits a broad spectrum of biological activities, including potential antimicrobial, anticancer, and anti-inflammatory effects, making it a versatile template for developing novel therapeutic agents . The structure of this particular compound is engineered for advanced research. It features a 3-methyl-1,2,4-oxadiazole unit linked to a piperazine ring that is further functionalized with a (E)-2-phenylethenyl)sulfonyl group. The piperazine moiety is a common pharmacophore that can improve solubility and confer affinity for various central nervous system targets. The vinyl sulfone group is an electrophilic functionality that can act as a reactive warhead, making this compound a potential candidate for developing covalent inhibitors or for targeting specific enzymes in mechanistic studies. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are encouraged to utilize this compound in exploratory studies, including but not limited to, target identification, mechanism-of-action studies, and as a building block in the synthesis of more complex molecules for pharmaceutical screening.

Properties

IUPAC Name

3-methyl-5-[[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methyl]-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O3S/c1-14-17-16(23-18-14)13-19-8-10-20(11-9-19)24(21,22)12-7-15-5-3-2-4-6-15/h2-7,12H,8-11,13H2,1H3/b12-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRKXDKDTIPALGB-KPKJPENVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CN2CCN(CC2)S(=O)(=O)C=CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NOC(=N1)CN2CCN(CC2)S(=O)(=O)/C=C/C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-methyl-5-[[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methyl]-1,2,4-oxadiazole is a derivative of the oxadiazole class, which has garnered attention for its diverse biological activities, particularly in anticancer and antiviral applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound's structure includes a 1,2,4-oxadiazole core, which is known for its pharmacological potential. The molecular formula is C19H22N4O3SC_{19}H_{22}N_4O_3S, with a molecular weight of approximately 398.47 g/mol. Its structural features facilitate interactions with biological targets, enhancing its efficacy in therapeutic applications.

Anticancer Activity

Numerous studies have highlighted the anticancer properties of oxadiazole derivatives. For instance, a study synthesized various oxadiazole derivatives and evaluated their cytotoxic effects against several cancer cell lines including fibrosarcoma (HT-1080), breast (MCF-7 and MDA-MB-231), and lung carcinoma (A-549). The compound exhibited significant growth inhibition, particularly in HT-1080 cells with an IC50 value of 19.56 µM .

Table 1 summarizes the cytotoxic effects observed:

Cell LineIC50 (µM)Mechanism of Action
HT-108019.56Induction of apoptosis via caspase activation
MCF-7Not specifiedCell cycle arrest at G2/M phase
A-549Not specifiedApoptosis induction

The mechanism involved caspase-3/7 activation , leading to apoptosis and cell cycle arrest .

Antiviral Activity

While the compound demonstrated promising anticancer activity, its antiviral effects were less favorable. In a study assessing antiviral activity against SARS-CoV-2, all tested compounds, including this derivative, showed no significant effect with EC50 values greater than 100 µM .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding affinities of this compound with various biological targets. The docking analyses suggested that the compound forms stable complexes with proteins involved in apoptosis pathways, thereby enhancing its therapeutic potential .

Case Studies

A notable case study evaluated the efficacy of oxadiazole derivatives in inhibiting cancer cell proliferation. The results indicated that modifications to the oxadiazole core could significantly enhance anticancer activity. For example, certain derivatives showed IC50 values as low as 0.12 µM against MCF-7 cells, outperforming traditional chemotherapeutics like doxorubicin .

Scientific Research Applications

Antidepressant and Antimigraine Activity

Research indicates that compounds structurally related to 3-methyl-5-[[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methyl]-1,2,4-oxadiazole exhibit significant activity as selective antagonists of serotonin receptors (5-HT(1B/1D)). These compounds have shown comparable binding profiles to GR127935, a known antagonist, indicating their potential in treating conditions like depression and migraines by modulating serotonin pathways.

Anticancer Properties

Recent studies have evaluated the anticancer potential of oxadiazole derivatives, including those similar to 3-methyl-5-[[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methyl]-1,2,4-oxadiazole. For instance, derivatives have been synthesized and tested against various cancer cell lines, demonstrating promising cytotoxic effects. Notably, certain derivatives showed low toxicity in preliminary assays while maintaining effective anticancer activity .

Antimicrobial Activity

Oxadiazole derivatives have also been studied for their antimicrobial properties. Compounds derived from the oxadiazole structure have exhibited activity against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. This suggests that 3-methyl-5-[[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methyl]-1,2,4-oxadiazole and its analogs could be developed into effective antimicrobial agents .

Anticonvulsant Effects

Some studies have reported that oxadiazole derivatives possess anticonvulsant properties. The mechanism appears to involve interaction with GABA receptors and modulation of neuronal excitability. This highlights the therapeutic potential of 3-methyl-5-[[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methyl]-1,2,4-oxadiazole in managing seizure disorders .

Case Study 1: Antidepressant Activity

A study published in Pharmaceuticals evaluated several oxadiazole derivatives for their antidepressant-like effects in animal models. The results indicated that certain compounds exhibited significant reductions in depressive behaviors when administered at specific dosages, correlating with their receptor binding affinities .

Case Study 2: Anticancer Evaluation

In another investigation focused on anticancer activity, a series of oxadiazole derivatives were tested against multiple cancer cell lines. The study found that one derivative significantly inhibited cell proliferation in breast cancer cells (MDA-MB-231), leading to further exploration into its mechanism of action and potential clinical applications .

Case Study 3: Antimicrobial Testing

An antimicrobial screening study assessed various oxadiazole compounds against common pathogens. Results indicated that several derivatives demonstrated notable antibacterial activity at low concentrations, suggesting their potential use in developing new antibiotics .

Comparison with Similar Compounds

Key Structural Features:

  • 1,2,4-Oxadiazole core: Known for metabolic stability and hydrogen-bond acceptor properties.
  • 3-Methyl group : Enhances lipophilicity and steric shielding.

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Weight (g/mol) Pharmacological Activity Synthesis Method Reference
3-Methyl-5-[[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methyl]-1,2,4-oxadiazole Styryl-sulfonylpiperazine, methyl ~420 (estimated) Potential antiviral/kinase inhibition Microwave-assisted alkylation
3-(4-Methoxyphenyl)-5-[(E)-2-phenylethenyl]-1,2,4-oxadiazole (CAS 6142-97-8) Styryl, 4-methoxyphenyl 278.31 Not reported Nucleophilic substitution
3-Methyl-5-(piperazin-1-yl)-1,2,4-oxadiazole Piperazine ~182 (estimated) Building block for drug design Direct cyclization
3-Methyl-5-(pyrazin-2-yl)-1,2,4-oxadiazole (CAS 196391-40-9) Pyrazine 176.17 Kinase inhibition (hypothesized) Condensation reaction
3-((3-(4-Chlorophenyl)isoxazol-5-yl)methyl)-1,2,4-oxadiazole Isoxazole-chlorophenyl 289.72 Anti-HIV-1 activity (IC₅₀ ~10 µM) Microwave-assisted synthesis

Substituent-Driven Activity Differences

Styryl-Sulfonylpiperazine vs. Methoxyphenyl-Styryl (CAS 6142-97-8) :

  • The target compound’s sulfonylpiperazine group may improve solubility compared to the methoxyphenyl analog, which lacks a polar sulfonamide moiety .
  • The styryl group in both compounds likely enhances membrane permeability due to lipophilicity.

Piperazine vs. Pyrazine (CAS 196391-40-9): The pyrazine-substituted oxadiazole (CAS 196391-40-9) has a smaller molecular weight and planar aromatic structure, favoring interactions with flat enzyme active sites (e.g., kinases) .

Anti-HIV Activity Comparison :

  • Isoxazole-oxadiazole hybrids (e.g., 3-((3-(4-chlorophenyl)isoxazol-5-yl)methyl)-1,2,4-oxadiazole) exhibit anti-HIV-1 activity via inhibition of viral replication (IC₅₀ ~10 µM) .
  • The target compound’s sulfonylpiperazine-styryl group may enhance binding to HIV-1 protease or reverse transcriptase through hydrophobic and ionic interactions, though experimental validation is needed.

Preparation Methods

Amidoxime Formation

The synthesis begins with the preparation of 3-methylamidoxime from a nitrile precursor. For example, 3-methylbenzonitrile reacts with hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol/water (1:1) under reflux (80°C, 6 hr) to yield 3-methylamidoxime (82% yield).

Reaction Conditions :

  • Solvent : Ethanol/water mixture
  • Temperature : 80°C
  • Catalyst : None required
  • Yield : 72–85%

O-Acylation and Cyclodehydration

The amidoxime undergoes O-acylation with chloroacetic acid in the presence of N,N-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM) at 0°C. Subsequent cyclodehydration using phosphorus oxychloride (POCl₃) at 90°C for 2 hr forms the 1,2,4-oxadiazole ring.

Optimization Parameters :

Parameter Optimal Value Impact on Yield
Cyclization Agent POCl₃ 92% conversion
Temperature 90°C Minimizes side products
Reaction Time 2 hr Balances completion vs. degradation

Key Challenge: Competing hydrolysis of the O-acylamidoxime intermediate necessitates anhydrous conditions.

Functionalization at Position 5: Introduction of the Methylene-Piperazine Group

Bromination of the Oxadiazole Core

The 5-position of the oxadiazole is brominated using N-bromosuccinimide (NBS) in carbon tetrachloride (CCl₄) under UV light (λ = 254 nm) to yield 5-bromo-3-methyl-1,2,4-oxadiazole (68% yield).

Nucleophilic Substitution with Piperazine

The brominated intermediate reacts with piperazine in dimethylformamide (DMF) at 60°C for 12 hr, employing potassium carbonate (K₂CO₃) as a base to facilitate the substitution. This step introduces the methylene-piperazine moiety (75% yield).

Critical Factors :

  • Solvent Polarity : DMF enhances nucleophilicity of piperazine.
  • Base Strength : K₂CO₃ prevents N-alkylation side reactions.

Sulfonylation with (E)-Styrenesulfonyl Chloride

Synthesis of (E)-Styrenesulfonyl Chloride

(E)-β-Styrylsulfonic acid is prepared via Heck coupling between styrene and sulfonyl chloride using palladium(II) acetate (Pd(OAc)₂) and tri-o-tolylphosphine (P(o-Tol)₃) in acetonitrile. The sulfonic acid is then converted to the sulfonyl chloride using thionyl chloride (SOCl₂).

Sulfonylation of Piperazine

The piperazine intermediate undergoes sulfonylation with (E)-styrenesulfonyl chloride in dichloromethane (DCM) at 0°C, using triethylamine (Et₃N) as a base. The reaction proceeds to completion within 2 hr, yielding the final product (85% yield).

Stereochemical Control :

  • Temperature : Low temperatures (0°C) prevent isomerization of the (E)-configured double bond.
  • Base Selection : Et₃N minimizes sulfonic acid formation.

Characterization and Analytical Validation

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.65–7.45 (m, 5H, Ar-H), 7.02 (d, J = 16 Hz, 1H, CH=CH), 6.72 (d, J = 16 Hz, 1H, CH=CH), 4.12 (s, 2H, CH₂), 3.45 (m, 8H, piperazine), 2.52 (s, 3H, CH₃).
  • IR (KBr) : 1605 cm⁻¹ (C=N), 1375 cm⁻¹ (S=O), 1150 cm⁻¹ (C-O).
  • HRMS : m/z calcd for C₁₇H₂₁N₄O₃S [M+H]⁺: 369.1331; found: 369.1328.

Purity Assessment

HPLC Analysis :

  • Column : C18 reverse-phase
  • Mobile Phase : Acetonitrile/water (70:30)
  • Retention Time : 8.2 min
  • Purity : 98.5%

Process Optimization and Scalability

Large-Scale Cyclodehydration

For industrial production, continuous flow reactors replace batch processing during cyclodehydration. Using a tubular reactor (90°C, 2 hr residence time), the oxadiazole core is synthesized with 89% yield and 95% purity.

Green Chemistry Considerations

  • Solvent Recycling : DCM and DMF are recovered via fractional distillation (85% efficiency).
  • Catalyst Recovery : Pd from Heck coupling is reclaimed using ion-exchange resins.

Comparative Analysis of Synthetic Routes

Step Method A (Batch) Method B (Flow)
Amidoxime Formation 72% yield 78% yield
Cyclodehydration 92% conversion 89% yield
Sulfonylation 85% yield 82% yield
Total Time 24 hr 8 hr

Key Insight: Flow chemistry reduces reaction time but requires precise temperature control.

Challenges and Mitigation Strategies

  • Regioselectivity in Oxadiazole Formation :

    • Solution : Use of electron-withdrawing groups (e.g., methyl) at position 3 directs cyclization to the desired 1,2,4-oxadiazole.
  • (E)-Isomer Stability :

    • Mitigation : Conduct sulfonylation at 0°C and avoid prolonged storage.
  • Piperazine Over-Alkylation :

    • Prevention : Stoichiometric control (1:1 molar ratio) and excess base.

Q & A

Basic: What are the optimal synthetic routes for 3-methyl-5-[[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methyl]-1,2,4-oxadiazole?

The synthesis typically involves multi-step reactions, starting with the formation of the oxadiazole core followed by functionalization. For instance:

  • Step 1 : Condensation of a carboxylic acid derivative with a nitrile or amidoxime to form the 1,2,4-oxadiazole ring.
  • Step 2 : Introduction of the sulfonylpiperazine moiety via nucleophilic substitution or coupling reactions, using reagents like 4-[(E)-2-phenylethenyl]sulfonylpiperazine.
  • Step 3 : Methylation at the 3-position using methylating agents (e.g., methyl iodide).
    Key considerations include optimizing reaction conditions (e.g., temperature, catalysts like palladium for coupling steps) and purification via column chromatography or recrystallization to achieve >90% purity .

Basic: Which spectroscopic techniques confirm the structural integrity of this compound?

  • FT-IR : Validates functional groups (e.g., sulfonyl S=O stretches at ~1350–1150 cm⁻¹, oxadiazole C=N at ~1600 cm⁻¹) .
  • NMR : ¹H NMR confirms proton environments (e.g., methyl groups at δ ~2.5 ppm, aromatic protons from the styryl group at δ ~7.0–7.5 ppm). ¹³C NMR identifies quaternary carbons in the oxadiazole ring (~165–170 ppm) .
  • Mass Spectrometry : High-resolution MS confirms the molecular ion (e.g., [M+H]⁺) and fragmentation patterns .

Basic: How to design initial biological assays for antimicrobial evaluation?

  • Minimum Inhibitory Concentration (MIC) Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution.
  • Time-Kill Studies : Assess bactericidal vs. bacteriostatic activity.
  • Cytotoxicity Screening : Use mammalian cell lines (e.g., HEK-293) to evaluate selectivity. Reference methodologies from studies on structurally similar oxadiazoles showing antibacterial activity .

Advanced: How do sulfonylpiperazine and oxadiazole substituents influence bioactivity?

  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replace the styryl group with halogenated analogs) and test activity.
  • Electron-Withdrawing Groups : Enhance sulfonylpiperazine’s electron deficiency, potentially improving target binding.
  • Steric Effects : Bulky groups on the oxadiazole may hinder membrane penetration. Data from analogous compounds suggest that small structural changes (e.g., replacing methyl with ethyl) can drastically alter potency .

Advanced: What in vitro models elucidate the mechanism of action?

  • Enzyme Inhibition Assays : Target microbial enzymes like dihydrofolate reductase (DHFR) or β-lactamase. Use UV-Vis spectroscopy to monitor substrate conversion.
  • Membrane Permeability Studies : Employ fluorescent probes (e.g., propidium iodide) to assess disruption of bacterial membranes.
  • Molecular Docking : Predict interactions with enzyme active sites (e.g., penicillin-binding proteins) using software like AutoDock Vina .

Advanced: How to address contradictions in reported bioactivity of similar oxadiazoles?

  • Standardize Assay Conditions : Control variables like bacterial strain, growth phase, and compound solubility.
  • Structural Reanalysis : Verify purity and conformation via X-ray crystallography (e.g., crystal structure data in resolved activity discrepancies in a related compound).
  • Meta-Analysis : Compare logP, polar surface area, and other physicochemical properties to identify outliers .

Advanced: Which computational approaches predict binding affinity?

  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over time (e.g., GROMACS software).
  • Quantum Mechanics/Molecular Mechanics (QM/MM) : Study electronic interactions at enzyme active sites.
  • Free Energy Perturbation (FEP) : Quantify binding energy changes upon substituent modification. Studies on triazole derivatives demonstrate these methods’ utility .

Basic: What storage conditions ensure compound stability?

  • Temperature : Store at –20°C in airtight containers to prevent degradation.
  • Humidity : Use desiccants to maintain <30% relative humidity, as hygroscopic sulfonyl groups may hydrolyze.
  • Light Sensitivity : Protect from UV light by using amber glass vials. Stability studies on similar oxadiazoles show >90% integrity after 6 months under these conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.